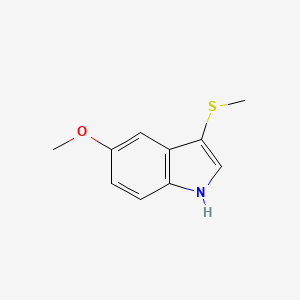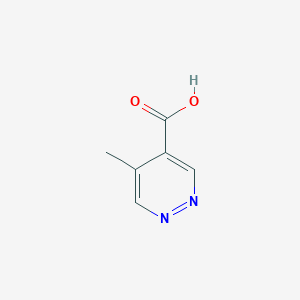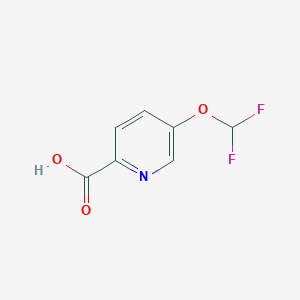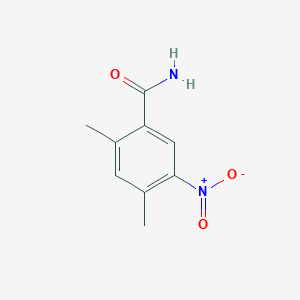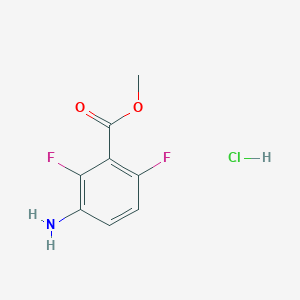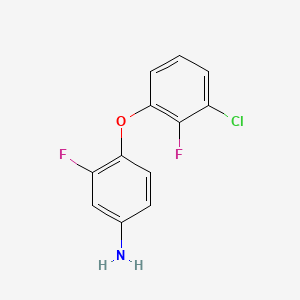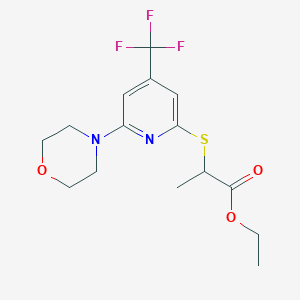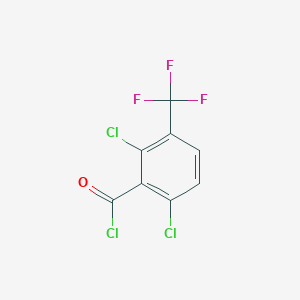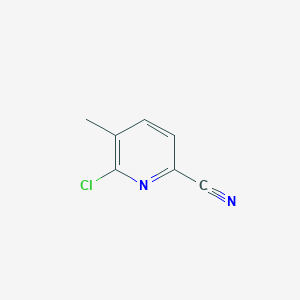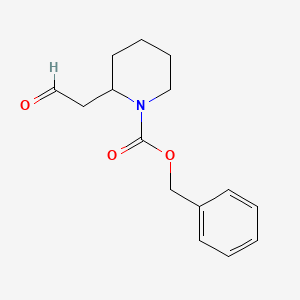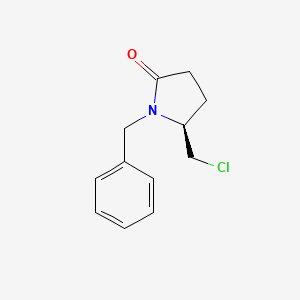![molecular formula C11H6F3NO3 B1456875 5-[2-(Trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylic acid CAS No. 1003561-80-5](/img/structure/B1456875.png)
5-[2-(Trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylic acid
Overview
Description
5-[2-(Trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylic acid belongs to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .
Molecular Structure Analysis
The molecular formula of this compound is C12H7F3O3 . It contains a benzene ring substituted with a trifluoromethyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 256.177 Da , and a density of 1.4±0.1 g/cm3 . The boiling point is 372.9±42.0 °C at 760 mmHg . The compound has a flash point of 179.3±27.9 °C .Scientific Research Applications
Synthesis of α-Trifluoromethyl α-Amino Acids
Burger et al. (2006) outlined a method for the synthesis of α-trifluoromethyl α-amino acids with aromatic, heteroaromatic, and ferrocenyl subunits in the side chain. This research demonstrated the use of 5-fluoro-4-trifluoromethyl-1,3-oxazoles for rearrangements leading to α-trifluoromethyl substituted aromatic and heteroaromatic amino acids, showcasing the synthetic versatility of 5-[2-(Trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylic acid derivatives (Burger et al., 2006).
Oriented Synthesis of Triazole Derivatives
Liu et al. (2015) developed a method for synthesizing 1-methyl-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid, an important intermediate for various drugs. This research exemplifies the role of oxazole derivatives as intermediates in the synthesis of pharmacologically relevant compounds (Liu et al., 2015).
Synthesis of Bis(trifluoromethyl) Substituted 2,5-Diamino Adipic Acid
The work by Burger et al. (2006) also highlights the transformation of partially fluorinated oxazoles into bis(trifluoromethyl) substituted 2,5-diamino adipic acid, indicating the potential of oxazole derivatives for synthesizing fluorinated building blocks for bioactive compounds and materials science applications (Burger et al., 2006).
Novel TRANS/CIS Tetrahydroisoquinolines Synthesis
Research by Christov et al. (2006) presented a large-scale synthesis of the parent compound 5-oxo-10a-phenyl-2,3,10,10a-tetrahydro-5H-[1,3]-oxazolo-[3,2-b]-isoquinoline-10-carboxylic acid by reacting homophthalic anhydride with 4,5-dihydro-2-phenyl-1,3-oxazole. This study demonstrates the application of oxazole derivatives in the synthesis of heterocyclic compounds with potential pharmaceutical applications (Christov et al., 2006).
properties
IUPAC Name |
5-[2-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO3/c12-11(13,14)8-4-2-1-3-6(8)9-7(10(16)17)5-15-18-9/h1-5H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOCRUEFJYFMYAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=NO2)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[2-(Trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylic acid | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

